

Meta-analysis of ANG1005 Clinical Trial Data: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675

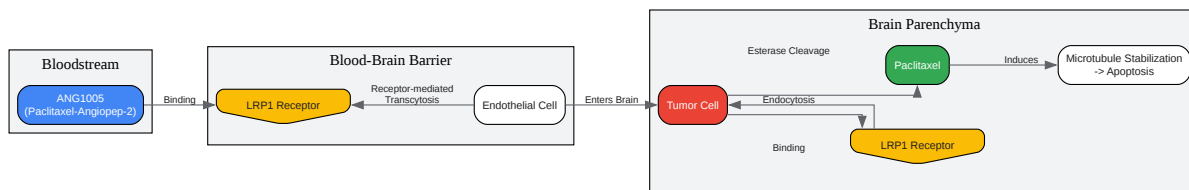
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This guide provides a comprehensive meta-analysis of clinical trial data for **ANG1005**, a novel peptide-drug conjugate designed to cross the blood-brain barrier. Intended for researchers, scientists, and drug development professionals, this document objectively compares the performance of **ANG1005** with alternative treatments for brain metastases, supported by available experimental data.

ANG1005: Mechanism of Action

ANG1005 is a first-in-class peptide-drug conjugate that covalently links three molecules of the cytotoxic agent paclitaxel to Angiopep-2, a 19-amino acid peptide. This unique design facilitates the transport of paclitaxel across the blood-brain barrier (BBB) and into tumor cells. The Angiopep-2 peptide targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the endothelial cells of the BBB and on various tumor cells, including those in brain metastases.

Upon binding to LRP1, **ANG1005** is actively transported across the BBB via transcytosis. Once in the brain parenchyma, it can then bind to LRP1 on tumor cells and be internalized through endocytosis. Inside the tumor cell, the ester linkages connecting paclitaxel to Angiopep-2 are cleaved by intracellular esterases, releasing the paclitaxel molecules to exert their anti-tumor effect by stabilizing microtubules and inducing cell cycle arrest and apoptosis.

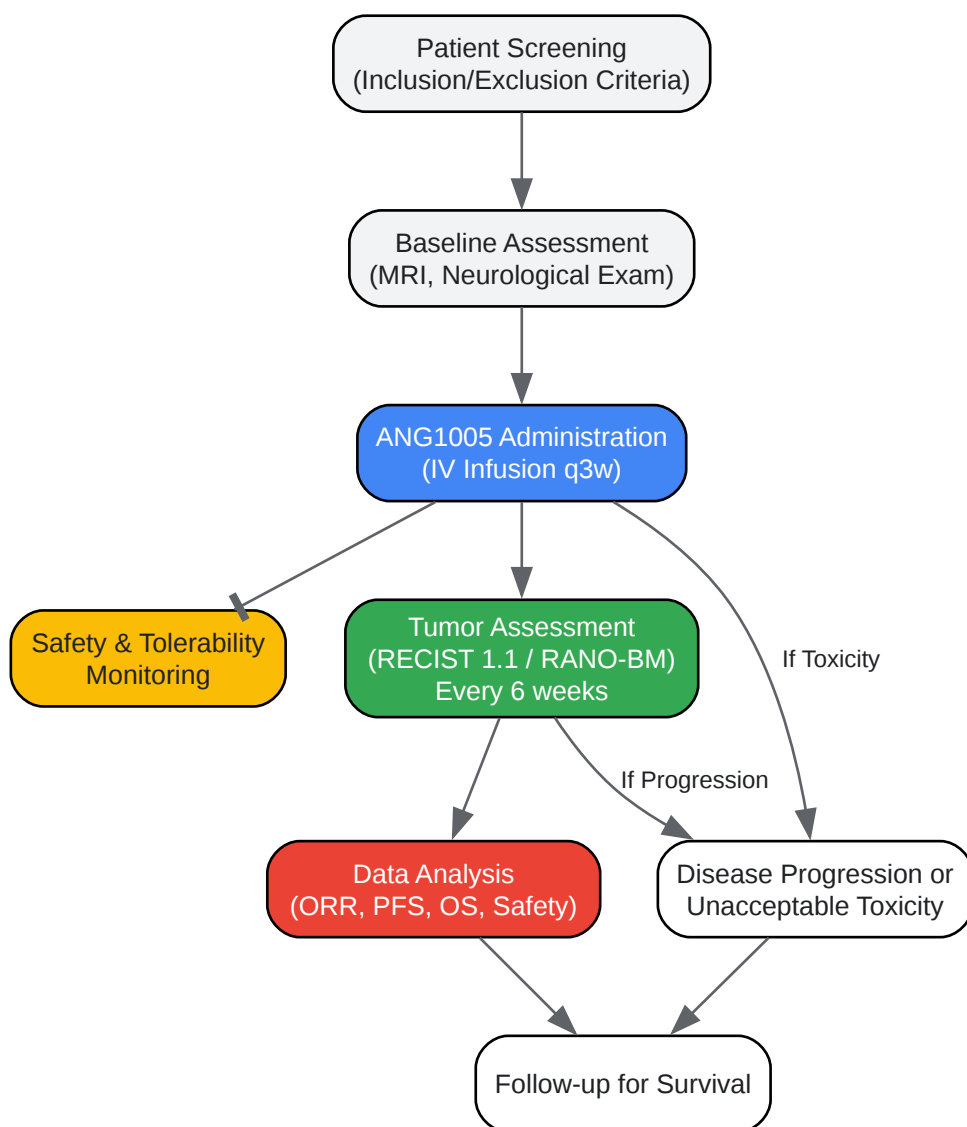


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Caption: ANG1005 Mechanism of Action. (Within 100 characters)

ANG1005 Clinical Trial Workflow

The clinical development of **ANG1005** has progressed through Phase I and II trials, with a Phase III trial planned. The typical workflow for these trials is outlined below.



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Caption: ANG1005 Clinical Trial Workflow. (Within 100 characters)

Performance of ANG1005 in Clinical Trials

Clinical trials of **ANG1005** have primarily focused on patients with brain metastases from breast cancer, including those with leptomeningeal carcinomatosis, and recurrent high-grade gliomas.

Efficacy in Breast Cancer Brain Metastases (Phase II)

A multicenter, open-label Phase II study evaluated **ANG1005** in 72 adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal

carcinomatosis. The majority of patients were heavily pretreated, with an average of 2.8 prior CNS-directed therapies, and 94% had received prior taxane treatment.

Efficacy Endpoint	Result (Investigator Assessed)	Result (Independent Review)	Citation
Intracranial Objective Response Rate (iORR)	15%	8%	
Intracranial Patient Benefit Rate (SD or better)	77%	-	
Extracranial Patient Benefit Rate (SD or better)	86%	-	
Median Overall Survival (Leptomeningeal Subset, n=28)	8.0 months (95% CI: 5.4–9.4)	-	

Safety Profile of ANG1005

The safety profile of **ANG1005** is generally consistent with that of paclitaxel, with myelosuppression being the most common dose-limiting toxicity. Other common adverse events include neutropenia, fatigue, peripheral sensory neuropathy, and mucositis.

Adverse Event (Grade ≥3)	Incidence (at 650 mg/m ²)	Incidence (at 550 mg/m ²)	Citation
Neutropenia	69%	27%	
Febrile Neutropenia	0%	3%	
Fatigue	31%	5%	
Peripheral Sensory Neuropathy	15%	9%	
Mucosal Inflammation	8%	-	
Leukopenia	8%	6%	

Comparison with Alternative Treatments

The planned Phase III ANGLEd trial (NCT03613181) for HER2-negative breast cancer patients with leptomeningeal carcinomatosis will compare **ANG1005** to the physician's best choice of therapy, including capecitabine, eribulin, or high-dose intravenous methotrexate. Below is a comparison of available data for these and other relevant treatments.

Efficacy of Alternative Treatments in Brain Metastases from Breast Cancer

Treatment	Trial/Study	Patient Population	Intracranial Objective Response Rate (iORR)	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Citation
ANG1005	Phase II	Recurrent BCBM	8% - 15%	8.0 months (LC subset)	-	
Capecitabine	Retrospective	HER2-negative BCBM	46% (CR+PR)	8.6 months	5 months	
Eribulin	EBRAIM (Observational)	BCBM	-	-	10 months (in responders)	
High-Dose Methotrexate	Retrospective	BCBM	12% (CR+PR)	4.1 months	3.4 months	
Lapatinib + Capecitabine	LANDSCAPE (Phase II)	HER2+ BCBM (treatment-naïve for BM)	66%	-	-	
Tucatinib + Trastuzumab + Capecitabine	HER2CLIMB (Phase II)	HER2+ BCBM	47.3%	18.1 months	7.6 months	
Trastuzumab Deruxtecan	DESTINY-Breast12 (Phase IIIb/IV)	HER2+ BCBM	71% (intracranial objective response)	-	17.3 months	

Note: Direct comparison of these results should be approached with caution due to differences in study design, patient populations (e.g., HER2 status, prior treatments), and methodologies.

Experimental Protocols

ANG1005 Phase II Study in Breast Cancer Brain Metastases

- Study Design: A multicenter, open-label, single-arm Phase II study.
- Patient Population: Adult patients with measurable recurrent brain metastases from breast cancer, with or without leptomeningeal carcinomatosis.
- Treatment Administration: **ANG1005** was administered intravenously at a starting dose of 600 mg/m² every 3 weeks. Dose reductions were permitted for toxicity.
- Efficacy Evaluation: Tumor assessment was performed at baseline and every 6 weeks using MRI and CT scans. Intracranial response was evaluated based on RECIST 1.1 for CNS tumors (RANO-BM criteria), and extracranial response was based on RECIST 1.1.
- Primary Endpoint: Intracranial objective response rate (iORR).

Planned ANG1005 Phase III Study (ANGLed Trial - NCT03613181)

- Study Design: A randomized, open-label, Phase III study.
- Patient Population: HER2-negative breast cancer patients with newly diagnosed leptomeningeal carcinomatosis and previously treated brain metastases.
- Treatment Arms:
 - Experimental Arm: **ANG1005** administered intravenously at a starting dose of 600 mg/m² every 3 weeks.
 - Control Arm (Physician's Best Choice): Capecitabine, eribulin, or high-dose intravenous methotrexate.

- Primary Endpoint: Overall Survival (OS).
- Secondary Endpoints: CNS progression-free survival, clinical benefit rate, 6- and 12-month OS rates, leptomeningeal carcinomatosis response rate and duration of response, and safety.

Conclusion

ANG1005 has demonstrated notable CNS and systemic anti-tumor activity in heavily pretreated patients with brain metastases from breast cancer, particularly in the subset with leptomeningeal carcinomatosis where it has shown a prolonged overall survival compared to historical controls. Its mechanism of action, leveraging the LRP1 receptor to cross the blood-brain barrier, represents a promising strategy for treating CNS malignancies. The safety profile of **ANG1005** is manageable and consistent with that of paclitaxel.

Comparisons with other systemic therapies for brain metastases are challenging due to the heterogeneity of available data. However, for HER2-positive disease, newer targeted therapies like tucatinib in combination with trastuzumab and capecitabine, and trastuzumab deruxtecan, have shown significant efficacy. For HER2-negative patients, the upcoming Phase III ANGLEd trial will provide a crucial direct comparison of **ANG1005** against current physician's choice therapies and will be instrumental in defining its role in the treatment landscape for this challenging patient population.

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